2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a chemical compound with the following properties:
Linear Formula: C24H21FN2O5
CAS Number: 765910-47-2
Molecular Weight: 436.444 g/mol
benzoates . It features an ethoxy group (C2H5O) and a fluorobenzoyl group (C6H4F-CO-) linked to a phenyl ring. The carbohydrazonoyl moiety (C=N-NH-C=O) adds further complexity to its structure.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves several steps. While specific literature references are scarce, a general approach might include:
Formation of the Carbohydrazonoyl Intermediate: Reacting 4-fluorobenzoyl hydrazine with ethyl 4-methoxybenzoate to form the carbohydrazonoyl intermediate.
Condensation Reaction: Treating the intermediate with 2-ethoxyphenyl boronic acid in the presence of a palladium catalyst to form the desired compound.
Chemical Reactions Analysis
2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate may undergo various reactions:
Oxidation: It could be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group (C=O) or the azo group (N=N) is possible.
Substitution: Substituents on the phenyl rings may be modified.
Common Reagents: Reagents like reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and Lewis acids (e.g., AlCl3) may be employed.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug development due to its unique structure.
Industry: Perhaps in materials science or specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While direct comparisons are limited, we can highlight its uniqueness compared to related compounds:
Similar Compounds:
Properties
CAS No. |
765910-47-2 |
---|---|
Molecular Formula |
C24H21FN2O5 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21FN2O5/c1-3-31-22-14-16(15-26-27-23(28)17-5-9-19(25)10-6-17)4-13-21(22)32-24(29)18-7-11-20(30-2)12-8-18/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
SLALUMGWTINBJM-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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